molecular formula C19H16ClN5O3 B11298212 N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11298212
M. Wt: 397.8 g/mol
InChI Key: WFGHGKGMPPJNIR-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide features a complex heterocyclic scaffold with a fused imidazo[1,2-b][1,2,4]triazolone core. This structure is substituted at position 6 with a phenyl group and linked to an acetamide moiety bearing a 5-chloro-2-methoxyphenyl substituent. Such hybrid architectures are common in medicinal chemistry, where the imidazo-triazolone system may confer metabolic stability, and the chloro-methoxyphenyl group could influence lipophilicity and target binding .

Properties

Molecular Formula

C19H16ClN5O3

Molecular Weight

397.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C19H16ClN5O3/c1-28-15-8-7-12(20)9-13(15)21-16(26)10-14-18(27)23-19-22-17(24-25(14)19)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,21,26)(H,22,23,24,27)

InChI Key

WFGHGKGMPPJNIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b][1,2,4]triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.

    Introduction of the chlorinated methoxyphenyl group: This step involves the reaction of the intermediate with 5-chloro-2-methoxyphenylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Core Variations

The target compound shares structural motifs with several analogues, differing primarily in the heterocyclic core or substituent patterns. Key comparisons include:

Compound Name Core Heterocycle Substituents/Modifications Key Structural Features References
Target Compound Imidazo[1,2-b][1,2,4]triazol Phenyl, 5-chloro-2-methoxyphenyl Fused bicyclic triazolone system; electron-withdrawing chloro and methoxy groups
N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazol 3-Oxocyclopentyl, 4-acetamidophenyl Thiadiazole ring introduces sulfur atoms; cyclopentyl substituent enhances steric bulk
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazin 4-Methoxyphenyl, 5-chloro-2-methoxyphenyl Pyridazinone core with reduced ring strain; dual methoxy groups
Ethyl 2-{2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate Pyrrolo[3,4-d][1,2,3]triazol 3,4-Dimethoxyphenyl, ethyl benzoate Pyrrolo-triazol system with ester linkage; polar dimethoxy groups

Key Observations :

  • Heterocyclic Core: The imidazo-triazol system in the target compound is distinct from thiadiazole () or pyridazin () cores.
  • Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 3-oxocyclopentyl () or ethyl benzoate () moieties, impacting lipophilicity and steric accessibility.
NMR Spectral Comparisons

highlights the utility of NMR in comparing structural analogues. For example:

  • Regions A (positions 29–36) and B (positions 39–44) in compounds 1 and 7 (analogues of Rapa) show divergent chemical shifts compared to Rapa, while other regions remain consistent. This suggests conserved backbone structures but divergent substituents in these regions .
  • Implications for the Target Compound : If the target compound shares a similar core with Rapa-like structures, regions A/B could be critical for functionalization. For instance, introducing electron-withdrawing groups (e.g., chloro) in region B may perturb electronic environments, as seen in the target’s 5-chloro-2-methoxyphenyl group .
Lumping Strategy and Property Predictions

’s "lumping" strategy groups compounds with analogous structures to predict shared properties. For example:

  • The target compound and its pyridazin/thiadiazol analogues (Evidences 2, 4) could be lumped due to shared acetamide linkages and aromatic substituents. This predicts similarities in solubility or metabolic pathways but divergences in reactivity due to core heteroatom differences .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted methoxyphenyl moiety and an imidazo[1,2-b][1,2,4]triazole ring. Its molecular formula is C17H16ClN3O2C_{17}H_{16}ClN_3O_2 with a molecular weight of approximately 345.78 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b][1,2,4]triazole scaffold. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The IC50 values for these compounds ranged from 5.42 to 30.25 μM, indicating promising activity compared to standard chemotherapeutics like sorafenib .
CompoundCell LineIC50 (μM)
N-(5-chloro-2-methoxyphenyl)-...MCF-75.76
N-(5-chloro-2-methoxyphenyl)-...A5497.82
N-(5-chloro-2-methoxyphenyl)-...HCT-11610.45

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing substituents on the aromatic rings has been correlated with enhanced cytotoxicity .

Antimicrobial and Anti-inflammatory Properties

Compounds in the triazole family have also shown antimicrobial and anti-inflammatory activities:

  • Antimicrobial Assays : Some derivatives have been tested against bacterial strains and exhibited moderate to strong inhibitory effects.
  • Anti-inflammatory Effects : The ability to inhibit inflammatory pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A recent investigation into novel derivatives demonstrated that modifications in the imidazo[1,2-b][1,2,4]triazole core significantly affected their cytotoxic profiles against cancer cells. Compounds were synthesized and evaluated for their ability to induce cell cycle arrest and apoptosis in MCF-7 cells .
  • Evaluation of Antimicrobial Properties : Another study focused on assessing the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus .

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